3-Thujanone

Descripción general

Descripción

It is predominantly found in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone . This compound is well-known for its presence in the essential oils of various aromatic plants, including wormwood (Artemisia absinthium), sage (Salvia officinalis), and common tansy (Tanacetum vulgare) . Thujone has been historically associated with the spirit absinthe, although its psychoactive effects are minimal due to the small quantities present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thujanone typically involves the cyclization of geranyl diphosphate (GPP) to form α-terpinyl cation, which then undergoes further transformations to yield thujone . The reaction conditions often require the presence of NADPH and oxygen for the hydroxylation process .

Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants that naturally produce it. The extraction process involves steam distillation followed by purification steps such as fractional distillation and chromatography to isolate the compound .

Análisis De Reacciones Químicas

Key Enzymes and Intermediates:

| Step | Enzyme/Reagent | Intermediate | Product |

|---|---|---|---|

| 1 | Sabinene synthase | GPP → LPP/NPP | α-Terpinyl cation |

| 2 | Cytochrome P450 | (+)-Sabinene → (+)-Sabinol | (+)-Sabinone |

| 3 | Dehydrogenase/Reductase | (+)-Sabinone → Thujone | α/β-Thujone |

Reaction Conditions:

| Step | Reagents/Catalyst | Temperature | Yield |

|---|---|---|---|

| 1 | (-)-Ipc₂B(allyl), THF | -78°C | 85% |

| 2 | AuCl₃, CH₂Cl₂ | 25°C | 92% |

| 3 | NaBH₄, MeOH | 0°C | 88% |

Robinson Annelation

Thujone acts as a chiral synthon in tricyclic enone synthesis :

- Reaction : Thujone reacts with methyl/ethyl vinyl ketones under basic conditions.

- Product : Stereospecific formation of tricyclic enones (e.g., 6 and 4 ) .

Example:

Oxidation and Reduction

3-Thujanone undergoes redox reactions at the ketone group:

- Oxidation : Using KMnO₄ or CrO₃, thujone forms thujone epoxide .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to thujanol .

Experimental Data:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Thujone epoxide | 75% |

| Reduction | NaBH₄ | Thujanol | 82% |

Ene Reaction with Singlet Oxygen

This compound reacts with singlet oxygen (¹O₂) via an ene mechanism to yield 3-thujene hydroperoxide :

Biochemical Interactions

This compound modulates neurotransmitter receptors:

- GABAₐ Antagonism : Competes with γ-aminobutyric acid (GABA) at chloride channels, inducing neuroexcitation .

- 5-HT₃ Receptor Inhibition : Blocks serotonin receptors, contributing to neurotoxic effects .

Receptor Affinity Data:

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| GABAₐ | 12.5 | Competitive antagonism |

| 5-HT₃ | 45.8 | Non-competitive inhibition |

Aplicaciones Científicas De Investigación

3-Thujanone has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 3-Thujanone involves its interaction with the GABA-gated chloride channel. Thujone acts as a modulator, influencing the flow of chloride ions across the neuronal membrane, which can affect neuronal excitability . This modulation is dose-dependent and can lead to neurotoxic effects at higher concentrations .

Comparación Con Compuestos Similares

3-Isothujone: Another monoterpene ketone with similar structural properties.

δ-Thujone: A stereoisomer of thujone with different spatial arrangement.

iso-3-Thujone: An isomer with a different configuration.

Uniqueness: 3-Thujanone is unique due to its specific interaction with the GABA-gated chloride channel and its presence in a variety of essential oils. Its distinct aromatic properties also make it valuable in the flavoring and fragrance industry .

Actividad Biológica

3-Thujanone is a monoterpenoid compound primarily found in various essential oils, notably those derived from plants like Marrubium vulgare and Artemisia species. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

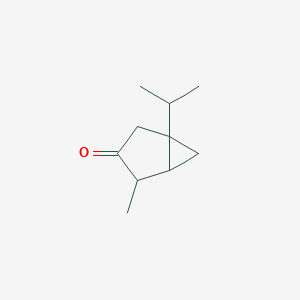

This compound (CHO) is characterized by a thujane skeleton with a ketone functional group at the third carbon. Its chemical structure contributes to its reactivity and interaction with biological systems. The compound is typically a colorless liquid with a distinctive odor, soluble in organic solvents but insoluble in water .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Table 1: Antioxidant Activity of this compound

In a study involving the essential oil of Marrubium vulgare, this compound was identified as a major component responsible for its antioxidant activity, with IC values indicating effective scavenging of free radicals .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial and fungal strains. Its mechanism of action is believed to involve disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤ 2.4 | |

| Escherichia coli | 11.2 | |

| Candida albicans | 0.98 |

In studies, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating its potential as an effective antimicrobial agent . Furthermore, it has been noted for its antifungal properties, particularly against Candida albicans, showcasing inhibition zones that reflect its efficacy .

Case Studies

Case Study 1: Essential Oil from Marrubium vulgare

A comprehensive analysis of the essential oil extracted from Marrubium vulgare revealed that this compound was the predominant component, constituting approximately 49% of the oil. This study highlighted its significant antifungal activity against various strains of Fusarium, with complete inhibition observed at concentrations as low as 0.5 µL/mL .

Case Study 2: Essential Oil from Artemisia echegarayi

In another study focusing on Artemisia echegarayi, the essential oil was analyzed for its antibacterial properties. The presence of this compound was linked to substantial antibacterial effects against pathogens such as Listeria monocytogenes, with notable inhibition zones observed during bioautography assays .

The biological activities of this compound can be attributed to its ability to interact with cellular components. Studies suggest that it may induce oxidative stress within microbial cells, leading to cell death through membrane disruption and leakage of intracellular contents . Additionally, its role as a plant metabolite indicates potential pathways for further pharmacological applications.

Propiedades

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859476 | |

| Record name | 3-Thujanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Thujanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1125-12-8, 546-80-5 | |

| Record name | 3-Thujanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thujanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thujanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thujanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: 3-Thujanone appears in the essential oils of several plants. What are some of these plants, and are there variations in the concentration of this compound between them?

A1: this compound is found in the essential oils of various plants, including Marrubium vulgare L. (Horehound) [], Artemisia capillaris (Injinhossuk) [], Artemisia argyi (Huanghae쑥) [], Achillea fragrantissima [], and Boerhaavia procumbens L. []. The concentration of this compound can vary significantly between species. For instance, Marrubium vulgare L. essential oil contained this compound as a major component, while in Achillea fragrantissima, it was present at 7.82% [, ]. This variation highlights the diverse chemical profiles of plant species and their potential as sources of specific bioactive compounds.

Q2: What are the potential antioxidant properties of this compound, and how were they assessed in the research?

A2: Research suggests that this compound may possess antioxidant activity. One study investigating the essential oil of Marrubium vulgare L., in which this compound was identified as a major component, demonstrated its antioxidant potential using DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging and FRAP (ferric reducing antioxidant power) assays []. The essential oil exhibited an IC50 value of 1.136 mg/mL for DPPH scavenging and 2.998 mg/mL for FRAP, indicating its ability to neutralize free radicals and reduce ferric ions [].

Q3: Beyond antioxidant activity, what other biological activities have been associated with this compound or essential oils containing it?

A3: In addition to antioxidant potential, this compound-containing essential oils have shown antifungal activity. For example, the essential oil of Marrubium vulgare L. demonstrated significant inhibition of mycelial growth and complete inhibition of spore production in two tested mold species at a concentration of 0.25 µL/mL []. Further research is needed to fully elucidate the mechanism of action and potential applications of these antifungal properties.

Q4: What analytical techniques are commonly employed to identify and quantify this compound in essential oils?

A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile compounds like this compound in complex mixtures like essential oils [, , , ]. This method allows for the separation of individual components based on their volatility and provides structural information through mass spectral analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.